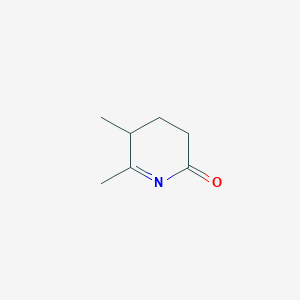

5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one

描述

Structure

3D Structure

属性

CAS 编号 |

93353-39-0 |

|---|---|

分子式 |

C7H11NO |

分子量 |

125.17 g/mol |

IUPAC 名称 |

5,6-dimethyl-4,5-dihydro-3H-pyridin-2-one |

InChI |

InChI=1S/C7H11NO/c1-5-3-4-7(9)8-6(5)2/h5H,3-4H2,1-2H3 |

InChI 键 |

CVWWOYFORJITKE-UHFFFAOYSA-N |

规范 SMILES |

CC1CCC(=O)N=C1C |

产品来源 |

United States |

Advanced Synthetic Methodologies for 5,6 Dimethyl 4,5 Dihydropyridin 2 3h One and Its Structural Analogues

Direct Synthesis of the 5,6-Dihydropyridin-2(3H)-one Core

Direct and regioselective synthesis of the 5,6-dihydropyridin-2(3H)-one scaffold remains a key challenge in organic synthesis. Various modern catalytic and non-catalytic methods have been developed to construct this unsaturated lactam ring system efficiently.

Intramolecular Knoevenagel Condensation as a Regioselective Pathway

Intramolecular Knoevenagel condensation provides a powerful and environmentally friendly strategy for the regioselective synthesis of 5,6-dihydropyridin-2(1H)-ones. researchgate.net This method typically starts from a common acyclic precursor, such as a methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)alkylamino)-3-oxopropanoate, which can undergo cyclization under acidic conditions. researchgate.net The reaction proceeds through the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. researchgate.net The regioselectivity of the cyclization, leading to either the 5,6- or 3,6-dihydropyridin-2(1H)-one isomer, can be controlled by adjusting the reaction conditions, such as acid concentration and temperature. researchgate.net This approach offers a divergent pathway to different unsaturated lactam isomers from a single starting material. researchgate.net

| Precursor | Conditions | Product | Regioselectivity | Ref |

| Methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)alkylamino)-3-oxopropanoate | Acidic (e.g., HCl) | 5,6-Dihydropyridin-2(1H)-one or 3,6-Dihydropyridin-2(1H)-one | Dependent on acid concentration and temperature | researchgate.net |

Ring-Closing Metathesis Strategies for Dihydropyridinones

Ring-closing metathesis (RCM) has emerged as a widely used and efficient method for the synthesis of unsaturated nitrogen heterocycles, including 5,6-dihydropyridin-2(1H)-ones. researchgate.netbeilstein-journals.orgwikipedia.org This strategy involves the intramolecular metathesis of a diene precursor, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts. nih.govorganic-chemistry.org The reaction forms a cycloalkene and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion. wikipedia.org RCM is valued for its functional group tolerance and its ability to form rings of various sizes, from 5 to 30 atoms. wikipedia.orgorganic-chemistry.org A fast, protecting-group-free, two-pot procedure has been developed, which involves a one-pot amidoallylation to create the diene precursor, followed by the RCM step to yield the dihydropyridinone. beilstein-journals.org This approach has proven effective in the total synthesis of related natural products like aza-goniothalamin. beilstein-journals.org

| Catalyst | Substrate | Product | Key Features | Ref |

| Grubbs' Catalysts (e.g., G-I, HG-II) | Acyclic diene amides | Dihydropyridinones | High yield, functional group tolerance, protecting-group-free options | beilstein-journals.orgnih.gov |

| Schrock's Catalyst | Allylamines | Aza-cycles | Good to excellent yields | nih.gov |

| Ruthenium indenylidene complex | Substituted olefins | Tetrahydropyridines | More stable than benzylidene counterparts, high product yield | nih.gov |

Selenylation/Oxidative Elimination Sequences for 5,6-Dihydropyridin-2(1H)-ones

An alternative strategy for the specific synthesis of 5,6-dihydropyridin-2(1H)-ones involves a selenylation/oxidative elimination sequence starting from the corresponding saturated tetrahydropyridin-2(1H)-one (δ-valerolactam). researchgate.net This two-step process introduces a double bond at a specific position. First, the lactam is treated with a selenium-based reagent, such as phenylselenyl chloride, to introduce a phenylseleno group, typically at the alpha-position to the carbonyl. Subsequent oxidation of the selenide, often using hydrogen peroxide or another oxidant, leads to an elimination reaction that forms the α,β-unsaturated lactam, the desired 5,6-dihydropyridin-2(1H)-one. researchgate.net This method provides a reliable route to the 5,6-isomer when the corresponding saturated lactam is readily available. Recently, electrochemically driven, external oxidant-free methods have been developed for the C3-selenylation of related N-heterocycles, showcasing a greener approach to this transformation. nih.govmdpi.com

Palladium-Catalyzed Decarboxylative Carbonylation Routes for Dihydropyridinones

Palladium-catalyzed reactions are powerful tools for constructing complex molecules. nih.gov Routes involving palladium-catalyzed decarboxylative carbonylation have been applied to the synthesis of 3,6-dihydropyridin-2(1H)-one from precursors like 5-vinyloxazolidinones. researchgate.net While this specific example leads to a different isomer, the underlying principles of palladium catalysis, such as carbonylation and decarboxylation, are highly adaptable. nih.govosti.gov Carbonylation reactions, first reported by Heck, typically involve the reaction of an activated halide with carbon monoxide and an alcohol or amine to form esters or amides. nih.gov Decarboxylative processes, on the other hand, can generate reactive intermediates for subsequent bond formation. rsc.org The combination of these processes in a tandem or sequential manner could potentially be adapted to synthesize the 5,6-dihydropyridin-2(3H)-one core from appropriately designed precursors.

Gold(I)-Catalyzed Cyclization Reactions for Dehydro-γ-lactams

Gold(I) catalysis has become a prominent method for the cyclization of substrates containing alkynes. acs.orgnih.gov For the synthesis of dihydropyridinone scaffolds, gold(I)-catalyzed regioselective cyclization of silyl (B83357) ketene (B1206846) amides or carbamates with alkynes has been used to construct dehydro-γ-lactams. researchgate.net More specifically, enantioselective variants of gold(I)-catalyzed hydrative cyclizations of N-propargyl-ynamides have been shown to produce N-tosyl-3,6-dihydropyridin-2(1H)-ones in good yields and with high stereocontrol. acs.org The mechanism is believed to proceed through a gold-promoted hydrative cyclization, where a 6-endo-dig pathway leads to the dihydropyridinone product. acs.org Although often targeting the 3,6-isomer or γ-lactams, the versatility of gold catalysis suggests that with appropriate substrate design, this methodology could be a viable route for the synthesis of 5,6-dihydropyridin-2(3H)-one and its analogues. researchgate.netnih.gov

Synthesis of Related Dihydropyridinone Scaffolds and their Relevancy to 5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one

The synthesis of structurally related dihydropyridinone scaffolds provides valuable insights and methodologies that can be adapted for the synthesis of this compound. A prominent example is the Hantzsch synthesis, a multi-component reaction that produces 1,4-dihydropyridines. core.ac.ukresearchgate.net While the core structure differs, the principles of condensing an aldehyde, a β-ketoester, and an ammonia (B1221849) source are fundamental in heterocyclic chemistry. rsc.org

Similarly, the Biginelli reaction, which yields dihydropyrimidinones, shares mechanistic features with dihydropyridine (B1217469) syntheses, often involving Knoevenagel condensation and Michael addition steps. researchgate.netnih.gov Modifications of these classic multi-component reactions, for instance, by using different catalysts or reaction conditions, have been explored to create diverse libraries of related heterocyclic compounds. nih.govnih.gov The knowledge gained from synthesizing these diverse scaffolds, including controlling regioselectivity and introducing various substituents, is directly relevant to developing targeted synthetic routes for specific dihydropyridinone derivatives like this compound.

| Reaction Name | Components | Product Scaffold | Relevance | Ref |

| Hantzsch Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia source | 1,4-Dihydropyridine (B1200194) | Fundamental condensation strategies applicable to pyridinone synthesis | core.ac.ukresearchgate.net |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea (B33335)/Thiourea (B124793) | Dihydropyrimidinone | Mechanistic parallels (Knoevenagel/Michael additions) | researchgate.netnih.gov |

| Intramolecular Wittig | N-(3-oxoalkyl)–chloroacetamides | 5,6-Dihydropyridin-2(1H)-one | A direct, diastereospecific method for the target ring system | nih.govresearchgate.net |

Multicomponent Reaction (MCR) Approaches to Dihydropyridines and Analogues

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single, one-pot operation to form a product that incorporates all or most of the atoms of the starting materials. This approach is highly valued for its efficiency, reduction of waste, and ability to rapidly generate molecular complexity from simple precursors. researchgate.net

The synthesis of dihydropyridine and dihydropyridinone cores is well-suited to MCR strategies. These reactions typically involve the condensation of an aldehyde, an active methylene compound (like a β-ketoester), and a nitrogen source. wikipedia.org The convergence and atom economy inherent in MCRs make them a cornerstone of green chemistry, minimizing the need for intermediate purification steps and reducing solvent and energy consumption. researchgate.net The Hantzsch pyridine (B92270) synthesis, one of the most well-known MCRs, exemplifies this approach by creating the dihydropyridine ring in a single step. wikipedia.org

Modified Hantzsch-Type Condensations for Substituted Dihydropyridine Systems

The Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (1,4-DHP), which can be subsequently oxidized to the corresponding pyridine. wikipedia.org

However, the classical Hantzsch method often suffers from drawbacks like harsh reaction conditions, long reaction times, and low yields. rsc.org Consequently, numerous modifications have been developed to improve its efficiency and expand its scope. These modified Hantzsch-type condensations often employ catalysts to proceed under milder conditions. The reaction mechanism is believed to proceed through the formation of two key intermediates: an enamine from the β-ketoester and ammonia, and a chalcone-like species from a Knoevenagel condensation between the aldehyde and the other β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. researchgate.net

Modern iterations of the Hantzsch reaction utilize a wide array of catalysts and conditions, including aqueous media and solvent-free protocols, to enhance its environmental friendliness and product yields. rsc.org Modifications have also been developed to allow for the synthesis of unsymmetrical dihydropyridines, significantly broadening the synthetic utility of this venerable reaction. nih.gov

Dearomatization of Pyridine Derivatives Leading to Dihydropyridinones

An alternative and powerful strategy for the synthesis of dihydropyridinones involves the dearomatization of readily available pyridine precursors. This approach is advantageous as it starts with a pre-formed aromatic ring, allowing for the creation of complex substitution patterns that can be challenging to achieve through condensation reactions. scispace.com The primary challenge in this method is overcoming the inherent stability of the aromatic pyridine ring. scispace.com

Successful dearomatization can be achieved through several methods:

Nucleophilic Addition: This is one of the most common methods, where the pyridine ring is first activated to make it more electrophilic. Activation is typically achieved by N-alkylation or N-acylation, forming a pyridinium (B92312) salt. This salt can then undergo attack by a nucleophile (such as organometallic reagents or enolates) to yield a dihydropyridine derivative. nih.gov

Reductive Dearomatization: Mild and selective reducing agents can be used to convert pyridines into N-substituted 1,4- or 1,2-dihydropyridines. For instance, the use of amine borane (B79455) has been reported as an effective method for this transformation under gentle conditions. scispace.com

Oxidative Dearomatization: This approach involves an oxidative process, mediated by arenophiles, that can lead to the formation of functionalized dihydropyridine cis-diols and epoxides from pyridine precursors without the need for substrate preactivation. thesciencein.org

These dearomatization strategies provide a versatile entry point to highly functionalized dihydropyridine and dihydropyridinone scaffolds. scispace.comthesciencein.org

Catalytic Systems and Reaction Conditions for Dihydropyridinone Synthesis

The choice of catalyst is paramount in the synthesis of dihydropyridinones, influencing reaction rates, yields, and stereoselectivity. Research has focused on developing a range of catalytic systems, from small organic molecules to metal complexes and solid-supported catalysts, each offering distinct advantages.

Exploration of Organocatalysis in Stereoselective Dihydropyridinone Formation

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. In the context of dihydropyridinone synthesis, chiral organocatalysts are employed to control the stereochemical outcome of the reaction, leading to enantioenriched products.

Several classes of organocatalysts have been successfully applied:

Chiral Phosphoric Acids: BINOL-derived phosphoric acids have been shown to be effective catalysts for the enantioselective Hantzsch reaction, providing polyhydroquinolines in good yields and with excellent enantiomeric excesses (ee's). nih.govnih.gov These catalysts function as bifunctional Brønsted acids, activating the reaction components through hydrogen bonding. mdpi.com

Cinchona Alkaloids: Bis-cinchona alkaloid catalysts can activate the Michael addition step in the reaction sequence between malononitrile (B47326) derivatives and enamines, affording highly substituted chiral 1,4-dihydropyridines with very good results. nih.gov

Thioureas and Squaramides: Chiral thiourea and squaramide-based organocatalysts are also effective. For example, a quinine-derived squaramide can catalyze a triple-domino reaction to provide tetrahydropyridines with three contiguous stereocenters in high enantiomeric excess. nih.gov

Isothioureas: Chiral isothiourea catalysts, such as (R)-BTM, can generate C(1)-ammonium enolates from aryl esters in situ. These enolates then add to activated pyridinium salts in a regio- and stereoselective manner to yield enantioenriched 1,4-dihydropyridines. rsc.orgnih.gov This method represents a novel organocatalytic approach to pyridine dearomatization. nih.gov

These organocatalytic methods provide a valuable alternative to metal-based catalysts, often offering milder reaction conditions and avoiding toxic metal residues in the final products. mdpi.com

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | BINOL-phosphoric acid | Four-component Hantzsch reaction | Good yields and excellent ee's (up to 98%) for polyhydroquinolines. | nih.govnih.gov |

| Isothiourea | (R)-BTM | Pyridine Dearomatization | Generates C(1)-ammonium enolates for addition to pyridinium salts; high dr and er. | rsc.orgnih.gov |

| Cinchona Alkaloid | Bis-cinchona catalyst | Michael Addition | Enantioselective synthesis of highly substituted 1,4-dihydropyridines. | nih.gov |

| Squaramide | Quinine-derived squaramide | Triple Domino Reaction | Forms tetrahydropyridines with three contiguous stereocenters in high ee. | nih.gov |

Metal-Catalyzed Systems for Dihydropyridine/Dihydropyridinone Synthesis (e.g., Copper Sulfate (B86663) Catalysis)

Metal-based catalysts are widely used in the synthesis of dihydropyridine and dihydropyridinone systems due to their high efficiency and activity. Copper sulfate, in particular, has been identified as an inexpensive, mild, and effective Lewis acid catalyst for these transformations. thesciencein.org

An array of functionalized 1,4-dihydropyridines has been synthesized under ambient conditions using cupric sulfate pentahydrate (CuSO₄·5H₂O) as a catalyst. thesciencein.org This protocol is noted for its short reaction times, simple procedure, and the use of an eco-friendly solvent. The catalyst is recyclable and indispensable for carrying out the reaction at room temperature, demonstrating superiority over other Lewis acids for catalyzing the Hantzsch reaction under these mild conditions. thesciencein.orgthesciencein.org Copper(I) catalysts have also been developed for the synthesis of related heterocyclic structures, highlighting the versatility of copper in mediating such cyclizations. nih.govorganic-chemistry.org

Acid-Catalyzed and Solid-Supported Catalyst Systems (e.g., Boric Acid/Acetic Acid, Phosphosulfonic Acid, Zinc Ferrite (B1171679) Nanocatalyst)

A variety of acid catalysts and solid-supported systems have been developed to promote dihydropyridinone synthesis, often with the goal of improving efficiency, simplifying product purification, and enhancing catalyst reusability.

Boric Acid/Acetic Acid: A combination of boric acid in glacial acetic acid serves as a simple and effective catalytic system for the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives via the Biginelli reaction. This method offers the advantages of excellent yields (86–97%) and short reaction times (0.5–2 hours) compared to classical conditions. researchgate.netnih.gov Similarly, zinc chloride in acetic acid has also been shown to be an effective and greener catalyst system for this transformation. researchgate.net

Phosphosulfonic Acid: Phosphosulfonic acid, PO(OSO₃H)₃, is a strong Brønsted acid that can be used as an efficient and recoverable heterogeneous catalyst for various organic transformations, including the synthesis of heterocyclic compounds. researchgate.net Its solid nature facilitates easy separation from the reaction mixture.

Solid-Supported Catalysts: Heterogeneous catalysts offer significant advantages, including ease of recovery and recyclability.

Sulfonic acid on Silica Gel (SiO₂–SO₃H): This solid acid catalyst has been used for the one-pot, solvent-free synthesis of Hantzsch 1,4-dihydropyridines. It is highly efficient for a range of aldehydes and can be recycled multiple times without a significant loss of activity. organic-chemistry.org

Zinc Ferrite Nanocatalyst (ZnFe₂O₄): Magnetically recoverable nano zinc ferrite has been fabricated and used as a catalyst in organic synthesis. bohrium.com These nanoparticles, with a cubic spinel structure, are effective for microwave-irradiated, solvent-free synthesis of chalcones, which are key intermediates in dihydropyridine synthesis. researchgate.netsemanticscholar.org The key advantages of this system include high yields, reduced reaction times, and simple magnetic recovery and reuse of the catalyst. bohrium.com

| Catalyst System | Reaction | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Boric Acid / Acetic Acid | Biginelli Reaction | Glacial acetic acid | Excellent yields (86-97%), short reaction times. | researchgate.net |

| Sulfonic Acid on Silica Gel | Hantzsch Reaction | Solvent-free, 60°C | Heterogeneous, reusable, high yields, environmentally friendly. | organic-chemistry.org |

| Zinc Ferrite Nanocatalyst | Chalcone Synthesis | Solvent-free, microwave irradiation | Magnetically recoverable, reusable, high yields, rapid. | bohrium.comsemanticscholar.org |

| Phosphosulfonic Acid | Xanthene Synthesis | Solvent-free | Heterogeneous Brønsted acid, efficient, recoverable. | researchgate.net |

Chemo-, Regio- and Stereoselective Aspects in Dihydropyridinone Synthesis

The synthesis of dihydropyridinone scaffolds, including this compound and its analogues, presents significant challenges in controlling selectivity. The complexity arises from the frequent use of multicomponent reactions where multiple reactive sites can lead to a variety of constitutional isomers (regioselectivity), competing reaction pathways (chemoselectivity), and stereoisomers (stereoselectivity). Addressing these challenges is crucial for accessing highly functionalized and structurally defined dihydropyridinones. rsc.orgmdpi.comnih.gov

Chemoselectivity and Regioselectivity:

In multicomponent reactions like the Biginelli reaction, which produces related dihydropyrimidinones, achieving high chemo- and regioselectivity is a primary objective. nih.govresearchgate.net The careful selection of reactants, catalysts, and reaction conditions allows for the preferential formation of a desired product. For instance, a facile cascade Biginelli-like assembly using enaminone, aldehyde, and urea/thiourea has been developed to provide highly chemo- and regioselective synthesis of new dihydropyrimidinones by altering specific functional groups in the reactants. nih.gov Lewis acid catalysis is often employed in these selective three-component couplings to guide the condensation and cyclization steps, ensuring that the desired constitutional isomer is formed. rsc.org For example, non-catalysed 1,3-dipolar cycloaddition of certain nitrones with α,β,γ,δ-unsaturated amides has been shown to be an entirely chemo- and regioselective reaction. rsc.org

Stereoselectivity:

The control of stereochemistry is paramount, especially for applications in medicinal chemistry where biological activity is often dependent on the specific spatial arrangement of atoms. Asymmetric synthesis of dihydropyridinones to produce enantiomerically pure or enriched compounds is an area of intensive research. thieme-connect.com

Several catalytic strategies have proven effective:

Organocatalysis: Chiral organocatalysts, such as isothioureas and N-heterocyclic carbenes (NHCs), have been successfully utilized. Smith and co-workers described a method using isothiourea catalysts for the synthesis of dihydropyridinones from phenyl acetic acid derivatives and chalcone-derived ketimines, achieving high diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to >99% ee). thieme-connect.com Similarly, chiral NHCs have been used to catalyze the dearomatization of alkyl pyridiniums to generate 1,4-dihydropyridines with high enantioselectivity. researchgate.net

Chiral Brønsted Acids: Chiral phosphoric acids, particularly those derived from BINOL, are effective catalysts for asymmetric Biginelli and related reactions, yielding dihydropyrimidinones with good yields and high enantioselectivities (up to 99% ee). mdpi.com These catalysts operate by activating the reactants through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction.

Domino Reactions: One-pot multicomponent domino reactions have been designed to construct complex heterocyclic systems like tetrahydropyridines with multiple stereocenters. For example, a quinine-derived squaramide has been shown to catalyze a triple-domino Michael/aza-Henry/cyclization reaction to provide tetrahydropyridines with three contiguous stereogenic centers in excellent enantiomeric excesses. nih.gov

The following table summarizes selected catalytic systems and their effectiveness in controlling stereoselectivity in the synthesis of dihydropyridinone-like structures.

| Catalyst Type | Reactants | Product Type | Selectivity Achieved |

| Isothiourea | Phenyl acetic acid derivatives, Ketimines | Dihydropyridinones | up to >99:1 dr, >99% ee thieme-connect.com |

| Chiral Phosphoric Acid | Aldehydes, β-dicarbonyls, (Thio)urea | Dihydropyrimidinones | up to 99% ee mdpi.com |

| N-Heterocyclic Carbene (NHC) | Enals, Alkyl Pyridiniums | 1,4-Dihydropyridines | 85% ee researchgate.net |

| Quinine-derived Squaramide | 1,3-Dicarbonyls, β-Nitroolefins, Aldimines | Tetrahydropyridines | Excellent ee, high dr nih.gov |

Green Chemistry Principles in Dihydropyridinone Synthesis

Adherence to green chemistry principles is increasingly important in modern organic synthesis to reduce environmental impact and improve efficiency. The synthesis of dihydropyridinones has benefited significantly from the application of green methodologies, such as the use of alternative energy sources and the elimination of hazardous solvents. nih.gov

Solvent-Free Conditions:

Conducting reactions without a solvent, or "neat," is a cornerstone of green chemistry. Solvent-free Biginelli condensations for the synthesis of dihydropyrimidinones have been shown to be highly effective. ut.ac.ir These conditions not only eliminate the environmental and economic costs associated with solvent use and disposal but can also lead to higher yields and shorter reaction times due to increased reactant concentration. youtube.com

Microwave Irradiation:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. youtube.com Microwaves provide rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improved product yields compared to conventional heating methods. youtube.comtsijournals.com The synthesis of dihydropyrimidinones under microwave irradiation has been successfully demonstrated, often in conjunction with solvent-free conditions, providing a doubly green approach. tsijournals.comresearchgate.net The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture. youtube.com

Ultrasound Assistance:

Sonochemistry, the application of ultrasound to chemical reactions, provides another alternative energy source that aligns with green chemistry principles. Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. nih.govut.ac.ir Ultrasound-assisted, one-pot syntheses of dihydropyrimidinones have been reported to proceed in excellent yield under solvent-free conditions. ut.ac.ir The primary advantages of this method are operational simplicity, significantly shorter reaction times, and the avoidance of organic solvents. ut.ac.ir

The table below compares the outcomes of dihydropyrimidinone synthesis using green chemistry techniques versus conventional methods.

| Method | Catalyst/Conditions | Reaction Time | Yield |

| Conventional Heating | Acid catalyst in ethanol | Several hours | 20-40% ut.ac.ir |

| Microwave Irradiation | Solvent-free, catalyst-free | Minutes | Good yields tsijournals.com |

| Ultrasound Irradiation | Holmium chloride, solvent-free | Minutes | Excellent yields ut.ac.ir |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, efficient, and environmentally benign. nih.gov

Advanced Chemical Reactivity and Transformations of 5,6 Dimethyl 4,5 Dihydropyridin 2 3h One

Unsaturation-Driven Reactions of the 5,6-Double Bond

The endocyclic double bond in the dihydropyridinone ring is a site of significant reactivity, susceptible to various addition reactions.

While specific examples involving 5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one are not extensively documented, the electronic nature of the enamide-like double bond suggests its participation in cycloaddition reactions. The electron-donating character of the adjacent nitrogen atom polarizes the double bond, influencing its reactivity towards various cycloaddition partners.

In formal [2+2] cycloadditions, the dihydropyridinone could react with ketenes or other electron-deficient olefins, particularly under photochemical conditions, to yield bicyclic systems containing a cyclobutane (B1203170) ring. The regioselectivity of such reactions would be governed by the electronic and steric influences of the methyl substituents and the amide functionality.

The potential for Huisgen 1,4-dipolar cycloadditions is also notable. The dihydropyridinone could react with various 1,3-dipoles, such as azides or nitrile oxides. For instance, reaction with an azide (B81097) would be expected to form a triazoline ring fused to the dihydropyridinone core, which could then undergo further rearrangement or fragmentation.

The double bond of this compound is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the attacking species.

Electrophilic Additions: The electron-rich nature of the double bond, enhanced by the lone pair of the adjacent nitrogen, makes it reactive towards electrophiles. Halogenation, for instance, would proceed via a halonium ion intermediate, with the subsequent nucleophilic attack leading to the formation of a dihalogenated derivative. Hydrohalogenation would likely follow Markovnikov's rule, with the proton adding to the less substituted carbon (C5) and the halide to the more substituted carbon (C6), influenced by the stability of the resulting carbocationic intermediate.

Nucleophilic Additions: While less common for isolated double bonds, nucleophilic addition can occur if the system is activated by a suitable electron-withdrawing group or if a conjugate addition is facilitated. In the case of this compound, the carbonyl group is not directly conjugated with the double bond. However, under certain conditions with highly reactive nucleophiles, addition to the double bond could potentially be induced.

Reactions Involving the Carbonyl Functionality

The carbonyl group at the C2 position is a key site for chemical modification. It can undergo reduction, for example with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride, to yield the corresponding secondary alcohol. The lactam carbonyl can also be a target for organometallic reagents, such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols or ring-opened products depending on the reaction conditions. Thionation, using reagents like Lawesson's reagent, would convert the carbonyl group to a thiocarbonyl, opening up further avenues for synthetic transformations.

Transformations of the Amide Nitrogen and Alkyl Substituents

The amide nitrogen possesses a lone pair of electrons and can be functionalized through various reactions. Alkylation at the nitrogen can be achieved using alkyl halides in the presence of a base. The choice of base is crucial to deprotonate the amide proton, facilitating the nucleophilic attack on the alkyl halide. Acylation of the nitrogen, using acyl chlorides or anhydrides, would lead to the formation of N-acyl derivatives. These N-functionalization strategies are valuable for modifying the solubility, and electronic properties of the molecule.

Hydrogen isotope exchange (HIE) studies can provide valuable insights into the reactivity and electronic environment of the C-H bonds within the this compound core. The protons on the carbons adjacent to the carbonyl group (C3) and the double bond (C4 and the methyl group at C5) would be of particular interest.

Under basic conditions, the protons at the C3 position are expected to be the most acidic and therefore the most readily exchanged for deuterium, due to the electron-withdrawing effect of the adjacent carbonyl group which stabilizes the resulting carbanion. The protons on the C4 methylene (B1212753) group would also be susceptible to exchange, albeit likely at a slower rate. The vinyl methyl protons at C5 might undergo exchange under more forcing conditions, potentially through a different mechanism.

| Position | Expected Rate of H/D Exchange (Base-Catalyzed) | Justification |

| C3-H | Fastest | Alpha to carbonyl group, stabilized carbanion intermediate. |

| C4-H | Intermediate | Allylic to the double bond, moderate activation. |

| C5-CH3 | Slowest | Vinylic position, less acidic. |

| N-H | Rapid | Amide proton, readily exchanges with deuterated solvent. |

Derivatization of Methyl Groups

There is currently no available scientific literature detailing the derivatization of the methyl groups of this compound. Research on the selective functionalization of the C-5 and C-6 methyl groups, including reactions such as halogenation, oxidation, or condensation to introduce new functional groups, has not been reported.

Oxidative and Reductive Transformations (e.g., Rearomatization to Pyridinones)

Specific studies on the oxidative and reductive transformations of this compound are absent from the current body of scientific literature. This includes information regarding its behavior under various oxidizing or reducing conditions. Consequently, there is no data on the rearomatization of this specific dihydropyridinone to the corresponding pyridinone derivative.

Rearrangement Reactions of the Dihydropyridinone Ring System

No documented rearrangement reactions specifically involving the dihydropyridinone ring system of this compound have been found in the reviewed scientific literature. Reports on skeletal reorganizations of this particular heterocyclic core, whether acid- or base-catalyzed, thermally induced, or photochemically promoted, are not available.

Mechanistic and Theoretical Elucidation of 5,6 Dimethyl 4,5 Dihydropyridin 2 3h One Chemistry

Detailed Reaction Mechanism Investigations for Dihydropyridinone Formation

The formation of the dihydropyridinone ring system, such as that in 5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one, can be achieved through several synthetic strategies, most notably variations of multicomponent reactions or intramolecular cyclizations. A prominent method is the Biginelli reaction, an acid-catalyzed three-component reaction that combines an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative. wikipedia.orgorganic-chemistry.org

A plausible mechanism for forming a dihydropyridinone scaffold, adapted from the Biginelli reaction, involves the following key steps:

Iminium Ion Formation: The reaction is often initiated by the acid-catalyzed condensation of an aldehyde with urea. This step forms a crucial acyliminium ion intermediate. mdpi.com

Nucleophilic Addition: A β-dicarbonyl compound, acting as the nucleophile, adds to the electrophilic iminium ion. organic-chemistry.org

Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization via the attack of the second amino group of the urea moiety on one of the carbonyl groups. A final dehydration step yields the stable 3,4-dihydropyrimidin-2(1H)-one ring. wikipedia.orgmdpi.com

Another effective strategy for synthesizing 5,6-dihydropyridin-2(1H)-ones is through an intramolecular Knoevenagel condensation. researchgate.net This approach involves a common precursor that, under specific acidic conditions, can be directed to cyclize, forming the unsaturated lactam ring. The reaction proceeds through the condensation of an aldehyde or ketone with an active methylene (B1212753) compound within the same molecule, leading to the formation of the C=C double bond characteristic of the dihydropyridinone ring. researchgate.net Theoretical studies on related formations, such as the synthesis of 3,5-diacetyl-1,4-dihydrolutidine, suggest that the reaction pathway involves a series of protonation, condensation, and water elimination steps, some of which may have high energy barriers in the gas phase, highlighting the importance of the solvent environment. i-repository.net

Role of Transition States and Intermediates in Dihydropyridinone Reactivity

The reactivity and formation of dihydropyridinones are governed by a series of transient species, including key intermediates and the transition states that connect them. In multicomponent reactions like the Biginelli synthesis, the rate-limiting step is often the initial aldol (B89426) condensation that leads to a carbenium ion intermediate. wikipedia.org Alternatively, the formation of an N-acylimine or iminium ion intermediate from the aldehyde and urea is considered a critical step. mdpi.comnih.gov This electrophilic intermediate is then attacked by the enol or enolate of the β-ketoester.

The subsequent cyclization and dehydration steps also proceed through distinct intermediates and transition states. The open-chain ureide intermediate must adopt a specific conformation to allow for the intramolecular nucleophilic attack that forms the six-membered ring. The final dehydration step, which establishes the double bond within the ring, passes through a high-energy transition state to eliminate a water molecule and generate the thermodynamically stable conjugated system. wikipedia.org

The reactivity of the dihydropyridinone ring itself involves intermediates such as radical cations, which can be generated during hydride transfer reactions initiated by electron transfer. nih.gov Although these intermediates are often short-lived and highly reactive, they are crucial for understanding the compound's role as an organic hydride donor. nih.gov Computational studies can help to elucidate the structures and energies of these transition states and intermediates, providing a more complete picture of the reaction landscape.

Kinetics and Thermodynamics of Dihydropyridinone-Involving Reactions

The outcome of chemical reactions involving dihydropyridinones can often be dictated by a competition between kinetic and thermodynamic control. libretexts.orglibretexts.org This principle is particularly relevant when multiple products can be formed.

Kinetic Control: Under conditions where the reaction is irreversible (e.g., lower temperatures), the major product will be the one that is formed the fastest, meaning it proceeds through the lowest-energy transition state. This is known as the kinetic product. libretexts.org

Thermodynamic Control: At higher temperatures, the reactions may become reversible, allowing an equilibrium to be established. masterorganicchemistry.com In this scenario, the major product will be the most thermodynamically stable one, regardless of how quickly it is formed. This is the thermodynamic product. libretexts.orglibretexts.org

For dihydropyridinone synthesis, the reaction conditions can be tuned to favor one isomer over another. For instance, the position of the double bond in the final product can be influenced by the choice of catalyst and temperature, which alters the balance between the kinetic and thermodynamic pathways.

In the context of dihydropyridinone reactivity, such as hydride donation, thermodynamic parameters are crucial for evaluating their efficacy. The enthalpy changes (ΔH) associated with releasing a hydride ion provide a measure of the intrinsic thermodynamic driving force. nih.gov Studies on related 1,4-dihydropyridines have established a library of these thermodynamic values, which are essential for predicting their behavior in chemical reactions and for designing new organic hydrides. nih.gov

| Control Type | Decisive Factor | Typical Conditions | Product Characteristic |

| Kinetic Control | Rate of reaction (lower activation energy) | Low temperature, irreversible conditions | Forms fastest |

| Thermodynamic Control | Product stability (lower overall energy) | High temperature, reversible conditions | Most stable |

Computational Chemistry for Structure and Reactivity Prediction

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level. These methods complement experimental findings by offering insights into molecular structure, stability, and electronic properties that can be difficult to obtain otherwise.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. mpg.deyoutube.com It allows for the accurate prediction of various molecular properties by approximating the complex many-body Schrödinger equation. mpg.de For dihydropyridinone systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. eurjchem.comnih.gov

Calculate Electronic Properties: Predict properties such as dipole moments and the distribution of atomic charges, which are crucial for understanding intermolecular interactions. eurjchem.com

Analyze Vibrational Frequencies: Correlate calculated infrared and Raman spectra with experimental data to confirm the structure of synthesized compounds. tandfonline.com

Determine Reaction Energies: Calculate the energies of reactants, products, and intermediates to understand the thermodynamics of a reaction.

DFT studies on related dihydropyridine (B1217469) structures have shown that the central six-membered ring often adopts a non-planar conformation, such as a half-chair or a flattened boat. eurjchem.comnih.gov These calculations provide a foundational understanding of the molecule's structural and electronic characteristics. tandfonline.com

| Property Calculated by DFT | Significance |

| Optimized Geometry | Predicts the most stable 3D structure (bond lengths, angles). |

| Electronic Energy | Determines the thermodynamic stability of different isomers. |

| Dipole Moment | Indicates the molecule's overall polarity. |

| Atomic Charges | Reveals the distribution of electrons and potential sites for electrostatic interactions. |

| Vibrational Frequencies | Helps in the interpretation of experimental IR and Raman spectra. |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the lowest-energy structure, molecules are dynamic entities that can adopt various shapes or conformations. fiveable.me Conformational analysis is the study of these different spatial arrangements and their associated energies. drugdesign.org Molecular Dynamics (MD) simulations are a powerful tool for this purpose, modeling the movement of atoms and molecules over time based on classical mechanics. nih.govmdpi.com

For this compound, MD simulations can:

Explore Conformational Space: Identify the different low-energy conformations the molecule can adopt, such as different puckering states of the dihydropyridinone ring. eurjchem.com

Analyze Conformational Stability: Determine the relative populations of these conformers at a given temperature and understand the energy barriers between them. drugdesign.org

Simulate Behavior in Solution: Model how the molecule interacts with solvent molecules, which can influence its preferred conformation and reactivity.

MD simulations provide a dynamic view of molecular behavior, revealing the flexibility and conformational preferences that are critical for understanding how the molecule interacts with other chemical species. nih.gov

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses are computational techniques, typically performed after a DFT calculation, that offer deep insights into chemical reactivity and bonding. tandfonline.comrsc.org

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These two orbitals, the "frontier orbitals," are key to understanding chemical reactions:

HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com

LUMO: Represents the lowest-energy site for accepting electrons and is associated with the molecule's ability to act as an electrophile. youtube.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. iucr.orgnih.gov

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, revealing:

Hyperconjugative Interactions: Stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital.

Intramolecular Charge Transfer: Quantifies the movement of electron density between different parts of the molecule, which can significantly influence stability and reactivity. rsc.org

Together, FMO and NBO analyses help to identify the most reactive sites on the this compound molecule and explain the underlying electronic factors that govern its chemical behavior.

| Analysis Type | Key Information Provided | Application |

| FMO Analysis | Energy and location of HOMO and LUMO; HOMO-LUMO gap. | Predicts sites of nucleophilic/electrophilic attack and chemical reactivity. wikipedia.org |

| NBO Analysis | Details of electron delocalization, hyperconjugation, and intramolecular charge transfer. | Explains molecular stability and the nature of chemical bonds. rsc.org |

Quantum Chemical Studies on Reaction Pathways

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful computational tools for elucidating the intricate details of chemical reaction mechanisms. These studies provide insights into the electronic structure of molecules, the geometries of transition states, and the energy profiles of reaction pathways. While specific computational research focusing exclusively on the reaction pathways of this compound is not extensively documented in peer-reviewed literature, the general mechanisms for the synthesis of related 3,4-dihydro-2(1H)-pyridones have been subjects of theoretical investigation. These studies on analogous compounds allow for a robust extrapolation of the likely reaction pathways and intermediates involved in the formation of the target molecule.

Typically, the synthesis of dihydropyridinone rings involves multicomponent reactions (MCRs). nih.gov The generally accepted mechanism for many of these syntheses follows a Hantzsch-like pathway or involves a key Michael addition step. nih.gov Quantum chemical calculations for these types of reactions focus on identifying the key intermediates and transition states, and calculating their relative energies to determine the most favorable reaction pathway.

For a compound like this compound, a theoretical study would likely investigate the reaction energy profile, comparing different potential routes. For instance, in a multicomponent reaction, computational analysis can pinpoint the sequence of bond formations, such as the initial Knoevenagel condensation followed by a Michael-type addition and subsequent cyclization and dehydration.

Detailed Research Findings from Analogous Systems

Computational studies on similar heterocyclic systems have successfully mapped out the energetic landscapes of complex reactions. For example, DFT calculations are frequently used to:

Optimize Geometries: Determine the lowest-energy three-dimensional structures of reactants, intermediates, transition states, and products.

Calculate Reaction Energies (ΔE) and Enthalpies (ΔH): Establish the thermodynamics of each step, indicating whether it is exothermic or endothermic.

Analyze Electronic Properties: Investigate charge distribution, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential to understand the reactivity and stability of different species along the reaction coordinate. ijcce.ac.irchemrxiv.org

These calculations provide a molecular-level picture that is often difficult to obtain through experimental means alone. For the formation of a substituted dihydropyridinone, such studies would clarify the roles of catalysts, the effects of solvents, and the origins of stereoselectivity. mdpi.com

Illustrative Energy Profile Data

While specific data for this compound is not available, a representative data table from a hypothetical DFT study on a plausible reaction pathway is presented below. This table illustrates the type of quantitative data generated from such computational analyses, detailing the calculated energies for each species involved in a proposed multi-step synthesis. The values are representative and intended for illustrative purposes.

Table 1: Hypothetical Calculated Energies for a Reaction Pathway Leading to a Dihydropyridinone This table is a representative example illustrating the typical output of a quantum chemical study. The values are not based on actual experimental or computational data for the specified compound.

| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| R1 + R2 | Reactants | 0.0 | 0.0 |

| TS1 | Transition State 1 (e.g., Knoevenagel condensation) | +22.5 | +24.1 |

| INT1 | Intermediate 1 (Enamine formation) | -5.2 | -4.8 |

| TS2 | Transition State 2 (Michael addition) | +15.8 | +17.3 |

| INT2 | Intermediate 2 (Cyclization precursor) | -12.7 | -11.9 |

| TS3 | Transition State 3 (Cyclization/dehydration) | +18.3 | +20.1 |

| Product | This compound | -25.6 | -24.5 |

In this hypothetical pathway, the formation of Intermediate 1 and the final product are thermodynamically favorable, as indicated by their negative relative Gibbs free energies. The rate-determining step would be the one with the highest energy barrier, which in this illustrative case is the initial condensation (TS1). Such detailed energetic mapping is crucial for optimizing reaction conditions to improve yield and efficiency.

Sophisticated Spectroscopic and Structural Characterization of 5,6 Dimethyl 4,5 Dihydropyridin 2 3h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Resolution One-Dimensional (1D) NMR (¹H NMR, ¹³C NMR)

High-resolution 1D NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for establishing the basic carbon-hydrogen framework of 5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are expected for the two methyl groups, the methylene (B1212753) protons of the dihydropyridine (B1217469) ring, the methine proton, and the N-H proton of the lactam functionality. The chemical shifts (δ) and coupling constants (J) of these signals are indicative of their specific locations within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound would display distinct signals for the carbonyl carbon of the lactam, the olefinic carbons, the aliphatic carbons of the ring, and the two methyl carbons. The chemical shifts of these carbons provide valuable structural information.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~170-175 |

| C3 | ~2.3-2.5 | ~30-35 |

| C4 | ~2.1-2.3 | ~25-30 |

| C5 | ~2.5-2.7 | ~35-40 |

| C6 | - | ~125-130 |

| C5-CH₃ | ~1.1-1.3 | ~15-20 |

| C6-CH₃ | ~1.8-2.0 | ~20-25 |

| N1-H | ~6.0-7.0 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, DOSY)

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on C3, C4, and C5, helping to establish the connectivity within the dihydropyridine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map the direct one-bond correlations between protons and the carbons to which they are attached. youtube.comsdsu.edu This is crucial for unambiguously assigning the proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.comsdsu.edu HMBC is vital for connecting different fragments of the molecule, for instance, showing correlations from the methyl protons to the ring carbons, confirming their points of attachment.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to separate the NMR signals of different species in a mixture based on their diffusion rates. For a pure sample of this compound, this technique would confirm the presence of a single species.

Computational Prediction of NMR Parameters (e.g., GIAO Method)

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are powerful tools for predicting NMR chemical shifts. researchgate.netmdpi.com By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular geometry, theoretical NMR spectra can be generated. researchgate.net These predicted spectra can then be compared with experimental data to aid in signal assignment and to confirm the proposed structure. researchgate.net The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. mdpi.com

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration would appear as a broader band around 3200-3400 cm⁻¹. The C=C stretching of the double bond would be observed around 1600-1650 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups would also be present in their characteristic regions. FT-Raman spectroscopy can provide complementary information, particularly for the non-polar C=C bond.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

| N-H Stretch (Lactam) | 3200-3400 |

| C-H Stretch (sp³ and sp²) | 2850-3100 |

| C=O Stretch (Lactam) | 1650-1700 |

| C=C Stretch | 1600-1650 |

| C-H Bend | 1350-1480 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, allowing for the determination of the elemental composition of this compound. This is a crucial step in confirming the molecular formula.

GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that separate the compound from a mixture before it enters the mass spectrometer. thermofisher.cn The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the compound. The fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, can provide valuable clues about its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of methyl groups or cleavage of the dihydropyridine ring.

Electronic Spectroscopy for Conjugation and Electronic Transitions (UV-Vis Absorption, Fluorescence Spectroscopy)

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic structure of a molecule, particularly the presence of conjugated systems.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction is an essential analytical method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystallographic parameters, which are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

A comprehensive search for published crystallographic data for this compound did not yield any specific studies detailing its single-crystal X-ray diffraction analysis. Consequently, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this particular compound are not available in the reviewed literature. Therefore, a data table for its crystallographic parameters cannot be provided at this time.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental values are then compared with the theoretically calculated percentages for the expected molecular formula to verify the compound's purity and empirical formula. The molecular formula for this compound is C₇H₁₁NO.

The anticipated elemental composition for this formula is:

Carbon (C): 67.17%

Hydrogen (H): 8.86%

Nitrogen (N): 11.19%

Oxygen (O): 12.78%

A diligent search of the scientific literature did not uncover any published reports that provide experimental elemental analysis data for this compound. As a result, a comparison between theoretical and experimental values cannot be presented, and a data table for its elemental analysis is not included.

While the requested experimental data for these specific characterization techniques are not available, this highlights a potential area for future research to fully elucidate the structural and chemical properties of this compound.

Strategic Applications of 5,6 Dimethyl 4,5 Dihydropyridin 2 3h One in Advanced Organic Synthesis

Role as a Building Block in Complex Heterocyclic Synthesis

The 5,6-dihydropyridin-2(1H)-one framework is of significant importance due to its utility in the synthesis of more complex compounds. nih.gov These unsaturated lactams, with a defined double bond position, offer numerous opportunities for functionalization, making them valuable intermediates for synthesizing a variety of nitrogen-containing heterocycles. researchgate.net

The dihydropyridinone moiety serves as a foundational element for the construction of several key heterocyclic families, including piperidines, quinolines, and isoquinolines.

Piperidine (B6355638) Derivatives : Piperidine and its derivatives are crucial scaffolds in drug discovery. researchgate.net The dihydropyridinone ring can be readily transformed into the saturated piperidine core through various reduction methods. researchgate.netnih.gov For instance, the hydrogenation of unsaturated piperidinones, followed by the reduction of the lactam group, is a common strategy. nih.gov A flexible route to piperidine-2,4-diones, which are precursors to various alkaloids and pharmacologically active compounds, has been developed, highlighting the versatility of related synthetic approaches. core.ac.uk This methodology is advantageous as it often avoids the need for N-protection and deprotection steps. core.ac.uk

Quinoline (B57606) Derivatives : Quinolines are synthesized through numerous named reactions, such as the Friedländer synthesis, which involves the condensation of an o-amino aryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. iipseries.orgjptcp.com The dihydropyridinone structure can be envisioned as a synthon that, through appropriate ring-forming reactions with aromatic precursors, leads to quinoline systems. For example, multi-component reactions are frequently employed to build the quinoline scaffold, sometimes incorporating dihydropyridine (B1217469) intermediates. researchgate.netresearchgate.net

Isoquinoline (B145761) Derivatives : The synthesis of the isoquinoline ring system, a structural fragment in many natural products, can also be approached using precursors derived from the dihydropyridinone core. researchgate.net Various methods, including palladium-catalyzed couplings and subsequent cyclizations, are used to construct isoquinolines. organic-chemistry.org Tandem reactions, such as the [3 + 2] cycloaddition of in situ generated isoquinolinium ylides, provide efficient routes to fused pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. mdpi.comrsc.org

| Target Heterocycle | Synthetic Strategy | Key Features | Reference |

|---|---|---|---|

| Piperidines | Reduction of dihydropyridinone ring | Access to saturated N-heterocycles, important in pharmaceuticals. | researchgate.netnih.gov |

| Piperidine-2,4-diones | Dieckmann cyclisation | Flexible route to alkaloid precursors without N-protection. | core.ac.uk |

| Quinolines | Friedländer annulation / Multi-component reactions | Condensation of aminoaryl ketones with active methylene compounds. | iipseries.orgjptcp.com |

| Isoquinolines | Palladium-catalyzed coupling and cyclization | Efficient construction of the isoquinoline core from acyclic precursors. | organic-chemistry.org |

| Pyrrolo[2,1-a]isoquinolines | [3 + 2] Cycloaddition of isoquinolinium ylides | One-pot tandem reactions forming multiple rings. | mdpi.comrsc.org |

The reactivity of the dihydropyridinone scaffold extends to the synthesis of complex, fused polycyclic systems, which are prevalent in biologically active molecules.

Pyrido-fused Tetrahydroquinolines : The fusion of a pyridine (B92270) or piperidine ring to a quinoline core creates pyrido-fused systems. The synthesis of these structures can involve annulation strategies where a dihydropyridinone derivative is a key intermediate. For instance, pyrido[1,2-b]isoquinoline derivatives have been synthesized through multi-component reactions involving an unprecedented [3 + 2] cycloaddition. rsc.org

Pyrimidoquinolines : These compounds merge the pyrimidine (B1678525) and quinoline ring systems. Their synthesis can be achieved from hexahydroquinolinecarbonitriles, which are structurally related to dihydropyridinones. researchgate.net For example, a new series of hydroquinolines was synthesized via the cyclo-condensation of 2-(4-methoxybenzylidenemalonitrile), aniline, and dimedone, which were then used to synthesize pyrimidoquinoline derivatives. researchgate.net

Thieno[2,3-b]pyridines : This class of fused heterocycles is of significant interest, and their synthesis often begins with substituted pyridines or their precursors. researchgate.net The Gewald reaction is a common method for constructing the thiophene (B33073) ring fused to a pyridine core. researchgate.net A versatile synthetic pathway involves reacting cycloalkanones to form carbonitrile intermediates, which are then cyclized to yield 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivatives. nih.gov This demonstrates how a saturated carbocyclic ring fused to a dihydropyridinone-like intermediate can be a precursor to these important fused systems. nih.govnih.gov

| Fused System | Synthetic Approach | Starting Materials/Intermediates | Reference |

|---|---|---|---|

| Pyrido[1,2-b]isoquinolines | Multi-component [3 + 2] cycloaddition | In situ generated isoquinolinium ylides | rsc.org |

| Pyrimido[4,5-b]quinolines | Cyclization of hydroquinolinecarbonitriles | Dimedone, substituted malononitrile (B47326), aniline | researchgate.net |

| Thieno[2,3-b]pyridines | Gewald-type reaction and subsequent cyclization | Cycloalkanones, cyanothioacetamide | researchgate.netnih.gov |

| Pyrido nih.govresearchgate.netnih.govnih.govtetrazines | [3 + 3]- and [5 + 1]-annulations | 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | nih.gov |

The structural complexity and high density of functional groups in vicinal ketoesters make them attractive key intermediates in the total synthesis of natural products. nih.gov The dihydropyridinone ring, which can be considered a cyclic enamide, shares reactivity patterns with intermediates used in complex molecule synthesis. The electrophilic nature of the carbonyl group, combined with the nucleophilicity of other positions on the ring, allows for controlled bond formations. For instance, intramolecular aldol (B89426) reactions of ketoesters are used to set stereogenic centers in the synthesis of natural products like preussochromone D. nih.gov The strategic placement of functional groups on the dihydropyridinone ring allows it to serve as a linchpin in convergent synthetic strategies, enabling the efficient assembly of complex natural product skeletons.

Application as a Biomimetic Hydrogen Transfer Agent (NAD(P)H Analogues)

Dihydropyridine derivatives are well-known for their role as mimics of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(P)H) coenzymes, which are crucial for redox reactions in biological systems. These synthetic analogues can participate in biomimetic hydrogen transfer reactions. A notable example is 9,10-dihydrophenanthridine (DHPD), a new and easily regenerable NAD(P)H model designed for the biomimetic asymmetric hydrogenation of various substrates like imines and aromatic compounds. nih.gov This system uses hydrogen gas as the terminal reductant for regeneration, allowing it to be used in catalytic amounts. nih.gov The dihydropyridinone scaffold, as seen in 5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one, possesses the core dihydropyridine structure necessary for such hydride transfer capabilities, making it a candidate for the development of new biomimetic catalysts.

Development of Chiral Catalysts or Ligands Incorporating the Dihydropyridinone Moiety

The development of chiral catalysts for asymmetric synthesis is a major goal in organic chemistry. sioc-journal.cnresearchgate.net The rigid, conformationally defined structure of the dihydropyridinone ring makes it an attractive scaffold for designing chiral ligands and organocatalysts. By introducing stereocenters onto the ring or attaching chiral auxiliaries, the dihydropyridinone moiety can create a specific chiral environment around a catalytic center.

Chiral guanidines, for example, have emerged as powerful organocatalysts, and their derivatives can be used in a wide range of asymmetric transformations. rsc.org Similarly, incorporating the dihydropyridinone structure into a ligand for a metal catalyst, such as lanthanides which are water-tolerant Lewis acids, could lead to novel, stable catalysts for asymmetric reactions in aqueous media. nih.gov The covalent grafting of chiral moieties near the reactive sites of supported metal catalysts is another effective strategy for creating heterogeneous asymmetric catalysts. nih.gov The dihydropyridinone scaffold provides a robust framework for such modifications, enabling the synthesis of structurally diverse chiral catalysts.

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of large, diverse libraries of compounds for high-throughput screening. nih.gov The dihydropyridinone ring is an excellent scaffold for combinatorial library synthesis due to its versatile functionalization potential. Multiple points on the ring (the nitrogen atom, the double bond, and the carbon atoms of the backbone) can be systematically modified with various "building blocks."

This approach allows for the creation of libraries with significant chemical diversity. nih.gov For example, using the dihydropyridinone core, different substituents can be introduced at various positions to explore the structure-activity relationship (SAR) of a particular biological target. Dynamic combinatorial chemistry, which uses reversible reactions to generate libraries under thermodynamic control, could also be applied to dihydropyridinone-based building blocks to discover novel molecular architectures, such as catenanes. nih.gov

Future Research Directions and Emerging Opportunities for 5,6 Dimethyl 4,5 Dihydropyridin 2 3h One Research

Innovations in Asymmetric Synthesis of Dihydropyridinone Enantiomers

The development of asymmetric synthetic methods to produce enantiomerically pure dihydropyridinones is a key area for future investigation. nih.govresearchgate.net The biological activity of chiral molecules is often enantiomer-dependent, making access to single enantiomers crucial for pharmaceutical applications. nih.gov Future research will likely focus on the application of novel chiral catalysts, including organocatalysts and metal complexes, to achieve high enantioselectivity in the synthesis of 5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one enantiomers. nih.gov The use of bifunctional catalysts that can activate both the nucleophile and the electrophile in a stereocontrolled manner represents a particularly promising strategy. nih.gov

| Catalyst Type | Potential Advantages in Asymmetric Synthesis |

| Chiral Brønsted Acids | Can activate electrophiles and control the stereochemical outcome of the reaction. |

| Chiral Amines | Can form chiral enamines with carbonyl compounds, leading to enantioselective transformations. |

| Chiral Metal Complexes | Offer a wide range of tunable steric and electronic properties to optimize enantioselectivity. |

| Bifunctional Catalysts | Can provide a synergistic activation of both reacting partners, leading to enhanced reactivity and selectivity. nih.gov |

Development of Novel Cascade and Multicomponent Reactions for Dihydropyridinone Scaffolds

Cascade and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. nih.gov20.210.105nih.gov Future research on this compound will undoubtedly explore the design of novel MCRs to construct this dihydropyridinone core with greater efficiency. researchgate.net The development of tandem reactions that combine the formation of the dihydropyridinone ring with subsequent transformations, such as cycloadditions or cross-coupling reactions, will be a significant area of focus. nih.gov This approach allows for the rapid generation of molecular diversity and the synthesis of novel derivatives with potential biological activity. beilstein-journals.org

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is poised to play an increasingly important role in guiding the synthesis and understanding the properties of this compound. ufl.edu Density functional theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and design more efficient catalysts. chemrxiv.orgrsc.org By modeling the transition states of key reaction steps, researchers can gain insights into the factors that control reactivity and selectivity. chemrxiv.orgchemrxiv.org This predictive power will accelerate the discovery of new synthetic routes and the optimization of existing ones. mit.edumdpi.com

Exploration of Solid-Phase Synthesis and Flow Chemistry Methodologies

Solid-phase synthesis and flow chemistry are powerful technologies that offer significant advantages over traditional batch synthesis, including simplified purification, automation, and improved safety. wikipedia.orgorganic-chemistry.orgyoutube.com The application of these techniques to the synthesis of this compound would enable the rapid generation of libraries of derivatives for high-throughput screening. nih.govnih.gov In solid-phase synthesis, the dihydropyridinone core could be attached to a solid support, allowing for the facile addition of various substituents. wikipedia.org Flow chemistry would enable the continuous and scalable production of the target compound, which is particularly important for potential industrial applications. thieme-connect.deresearchgate.netacs.orgnih.gov

Unveiling Novel Reactivity Patterns and Mechanistic Insights

A deeper understanding of the intrinsic reactivity of the this compound scaffold is essential for the development of new synthetic transformations. nih.gov Future research will likely focus on exploring the reactivity of the various functional groups within the molecule, such as the enone moiety and the N-H bond. nih.gov Mechanistic studies, including kinetic analysis and isotopic labeling experiments, will be crucial for elucidating the pathways of known reactions and discovering new ones. researchgate.netnih.gov This fundamental knowledge will pave the way for the rational design of novel synthetic applications for this dihydropyridinone. nih.gov

Integration with Supramolecular Chemistry (e.g., Hydrogen Bonding Networks, Molecular Recognition)

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, offer exciting opportunities for the application of this compound. wikipedia.orgwesleyan.eduethernet.edu.et The presence of a hydrogen bond donor (N-H) and acceptor (C=O) in the dihydropyridinone ring makes it an ideal building block for the construction of self-assembling systems through hydrogen bonding. researchgate.netnih.govnih.gov These supramolecular assemblies could find applications in areas such as materials science and drug delivery. Furthermore, the dihydropyridinone scaffold could be incorporated into host molecules for the molecular recognition of specific guest species. nih.govbrighton.ac.uk

常见问题

Q. What synthetic methodologies are recommended for preparing 5,6-Dimethyl-4,5-dihydropyridin-2(3H)-one, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via cyclocondensation reactions using β-ketoesters or α,β-unsaturated carbonyl precursors. For example, a modified Hantzsch dihydropyridine synthesis may involve refluxing ethyl acetoacetate with ammonium acetate and formaldehyde in ethanol, followed by selective methylation. Optimization includes adjusting stoichiometry (e.g., 1:2 molar ratio of diketone to amine), temperature (80–100°C), and solvent polarity (ethanol or acetonitrile) to enhance yield . Characterization via -NMR should confirm methyl group integration (δ 1.2–1.4 ppm for CH) and lactam proton resonance (δ 7.2–7.5 ppm).

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer: Use a combination of:

- Spectroscopy : - and -NMR to confirm regiochemistry and substituent effects (e.g., diastereotopic protons at C4/C5).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns (e.g., loss of CO from the lactam ring).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict bond lengths, charge distribution, and tautomeric equilibria between keto-enol forms .

Q. What solvents and conditions are suitable for solubility and stability testing of this compound?

Answer:

- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–12) using UV-Vis spectroscopy (λ ~250–300 nm). Note that sodium hydroxide solutions may hydrolyze the lactam ring .

- Stability : Conduct accelerated degradation studies under heat (40–60°C) and light (UV-A exposure) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Answer:

- Crystallography : Use SHELXL for refinement of single-crystal X-ray data to resolve ambiguities in stereochemistry (e.g., chair vs. boat conformations). SHELX’s robust algorithms handle twinning and high thermal motion, common in flexible dihydropyridinones .

- Validation : Cross-reference NMR-derived coupling constants (-values) with crystallographic torsion angles. For example, suggests a trans-diaxial conformation, which should align with X-ray bond angles .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. A low LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the lactam carbonyl.

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water to model hydrolysis pathways .

- Docking Studies : If bioactive, use AutoDock Vina to predict binding modes with enzyme targets (e.g., cholinesterase for Alzheimer’s research) .

Q. How can researchers analyze its potential as an enzyme inhibitor in neurodegenerative disease models?

Answer: